1,3,6,8-Tetrakis(3-methylphenyl)pyrene
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Overview
Description
1,3,6,8-Tetrakis(3-methylphenyl)pyrene is an aromatic hydrocarbon compound derived from pyrene. Pyrene is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications . The compound this compound is characterized by the substitution of pyrene with four 3-methylphenyl groups at positions 1, 3, 6, and 8, enhancing its photophysical properties and making it suitable for advanced material applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrakis(3-methylphenyl)pyrene can be synthesized using a standard Suzuki–Miyaura coupling reaction. This involves the reaction between 1,3,6,8-tetrabromopyrene and 3-methylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrakis(3-methylphenyl)pyrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced pyrene derivatives.
Substitution: Nitro-substituted pyrenes, halogenated pyrenes.
Scientific Research Applications
1,3,6,8-Tetrakis(3-methylphenyl)pyrene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrakis(3-methylphenyl)pyrene is primarily based on its photophysical properties. The compound can absorb light and undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer, electron transfer, and the generation of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy): Similar in structure but with carboxylic acid groups instead of methyl groups, used in MOFs for sensing applications.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Contains formyl groups, used in the synthesis of covalent organic frameworks (COFs) for photocatalytic applications.
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: Substituted with naphthalene groups, used in organic electronics.
Uniqueness
1,3,6,8-Tetrakis(3-methylphenyl)pyrene is unique due to its specific substitution pattern with 3-methylphenyl groups, which enhances its photophysical properties and makes it suitable for a wide range of applications, including advanced materials and bioimaging .
Properties
CAS No. |
870133-71-4 |
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Molecular Formula |
C44H34 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,3,6,8-tetrakis(3-methylphenyl)pyrene |
InChI |
InChI=1S/C44H34/c1-27-9-5-13-31(21-27)39-25-40(32-14-6-10-28(2)22-32)36-19-20-38-42(34-16-8-12-30(4)24-34)26-41(33-15-7-11-29(3)23-33)37-18-17-35(39)43(36)44(37)38/h5-26H,1-4H3 |
InChI Key |
GDLICMRXROWGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |
Origin of Product |
United States |
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